(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Overview
Description
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of 4-chloropyridine derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro or methanol positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-one
Reduction: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylmethane
Substitution: Various substituted pyrrolopyridines
Scientific Research Applications
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its therapeutic potential in various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: is similar to other halogenated pyrrolopyridines, such as 4-bromopyrrolo[2,3-b]pyridin-5-ylmethanol and 4-fluoropyrrolo[2,3-b]pyridin-5-ylmethanol . its unique chloro substituent imparts distinct chemical and biological properties, making it a valuable compound in its own right.
Comparison with Similar Compounds
4-Bromopyrrolo[2,3-b]pyridin-5-ylmethanol
4-Fluoropyrrolo[2,3-b]pyridin-5-ylmethanol
4-Iodopyrrolo[2,3-b]pyridin-5-ylmethanol
Properties
IUPAC Name |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYGQBBYROBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640164 | |
Record name | (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-07-7 | |
Record name | (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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